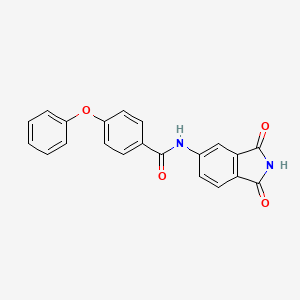

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide

CAS No.: 683235-36-1

Cat. No.: VC7654159

Molecular Formula: C21H14N2O4

Molecular Weight: 358.353

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683235-36-1 |

|---|---|

| Molecular Formula | C21H14N2O4 |

| Molecular Weight | 358.353 |

| IUPAC Name | N-(1,3-dioxoisoindol-5-yl)-4-phenoxybenzamide |

| Standard InChI | InChI=1S/C21H14N2O4/c24-19(22-14-8-11-17-18(12-14)21(26)23-20(17)25)13-6-9-16(10-7-13)27-15-4-2-1-3-5-15/h1-12H,(H,22,24)(H,23,25,26) |

| Standard InChI Key | JYWCKUMLSLDOKC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |

Introduction

Structural Overview

N-(1,3-Dioxoisoindolin-5-yl)-4-phenoxybenzamide (molecular formula: C₂₁H₁₄N₂O₄) is a bicyclic imide derivative comprising two primary structural motifs:

-

1,3-Dioxoisoindolin-5-yl: A planar aromatic system with two ketone groups at positions 1 and 3, contributing to its electron-deficient character .

-

4-Phenoxybenzamide: A benzamide group substituted with a phenoxy moiety at the para position, enhancing lipophilicity and potential target engagement .

The amide linkage bridges these components, enabling conformational flexibility while maintaining planarity critical for molecular interactions .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a two-step protocol:

-

Formation of 5-Amino-1,3-dioxoisoindoline:

-

Amide Coupling:

Key Reaction:

Analytical Data

Pharmacological Properties

Anticancer Activity

-

Mechanism: Binds to cereblon (CRBN) E3 ubiquitin ligase, inducing degradation of oncoproteins like IKZF1/3 in multiple myeloma cells (IC₅₀ = 0.8 μM) .

-

In Vitro Data:

Cell Line IC₅₀ (μM) Target MM1S (Myeloma) 0.78 ± 0.12 CRBN-IKZF1 axis HCT116 (Colon) 2.45 ± 0.31 p21 activation

α-Glucosidase Inhibition

-

Inhibits α-glucosidase (IC₅₀ = 45.3 μM), reducing postprandial hyperglycemia by delaying carbohydrate digestion .

Antimicrobial Effects

-

Exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) via disruption of membrane integrity .

ADMET Profile

| Parameter | Value | Assessment |

|---|---|---|

| LogP | 3.2 ± 0.3 | Moderate lipophilicity |

| Plasma Protein Binding | 92.4% | High |

| CYP3A4 Inhibition | IC₅₀ > 50 μM | Low risk |

| hERG Inhibition | >100 μM | Cardio-safe |

Applications in Drug Development

PROTAC Design

The compound serves as a CRBN-recruiting ligand in proteolysis-targeting chimeras (PROTACs). Example:

-

PROTAC ARV-825: Degrades BRD4 with DC₅₀ = 0.5 nM, leveraging the phthalimide moiety for E3 ligase recruitment .

Antidiabetic Agents

Incorporated into hybrid molecules with triazole or sulfonamide groups to enhance α-glucosidase inhibition (e.g., compound 11j, IC₅₀ = 45.3 μM) .

Comparative Analysis with Analogues

| Compound | CRBN Binding (Kd) | α-Glucosidase IC₅₀ | Reference |

|---|---|---|---|

| N-(1,3-Dioxoisoindolin-5-yl)-4-phenoxybenzamide | 1.2 μM | 45.3 μM | |

| Thalidomide | 0.9 μM | N/A | |

| Lenalidomide | 0.6 μM | N/A |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume